Product packaging for 3-Aminochroman-5-ol(Cat. No.:CAS No. 117422-48-7)

3-Aminochroman-5-ol

Cat. No.: B11918650
CAS No.: 117422-48-7
M. Wt: 165.19 g/mol
InChI Key: VPUUQIZZTQPFQV-UHFFFAOYSA-N
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Description

Significance of the Chroman Core as a Privileged Scaffold in Bioactive Molecules and Drug Design

The chroman ring system, a heterocyclic motif consisting of a benzene (B151609) ring fused to a dihydropyran ring, is widely distributed in nature and is recognized as a "privileged scaffold" in medicinal chemistry. nih.govchembk.commdpi.com This designation is attributed to its ability to serve as a core structure for compounds that can interact with a variety of biological targets, leading to a broad spectrum of physiological effects. mdpi.comnih.gov The structural rigidity and three-dimensional character of the chroman nucleus make it an ideal framework for designing molecules with high specificity and affinity for protein binding sites.

The chroman scaffold is a fundamental component of numerous natural products, including tocopherols (B72186) (Vitamin E) and various flavonoids, which are known for their antioxidant properties. nih.gov In drug design, chroman-based structures are explored for a multitude of therapeutic applications. Research has demonstrated their potential in treating neurodegenerative diseases like Alzheimer's, where they have been shown to inhibit enzymes such as butyrylcholinesterase. nih.gov Furthermore, chroman derivatives have been investigated for their anticancer, antimicrobial, anti-inflammatory, and antiviral activities, highlighting the scaffold's versatility and importance in the quest for new medicines. mdpi.comnih.govbldpharm.com The wide range of biological responses associated with chromone-containing compounds, a related class, further underscores the value of the underlying benzopyran system in drug discovery. chembk.commdpi.com

Overview of Aminochroman Derivatives as Important Structural Motifs and Pharmacophores

Within the broader class of chroman-based compounds, aminochroman derivatives represent a particularly significant structural motif and pharmacophore. The introduction of an amino group to the chroman scaffold adds a basic center, which can be crucial for forming salt bridges and hydrogen bonds with biological targets, thereby enhancing pharmacological activity. This modification has led to the development of potent and selective ligands for various receptors and transporters.

A prime example of the importance of the aminochroman motif is in the field of neuroscience. Researchers have synthesized and evaluated numerous 3-aminochroman derivatives for their affinity and activity at serotonin (B10506) receptors, such as the 5-HT7 and 5-HT1A receptors, as well as the serotonin transporter (SERT). nih.gov These targets are critically involved in the pathophysiology of depression, anxiety, and other central nervous system disorders. Studies have shown that specific substitutions on the amino group and the chroman ring system can modulate the affinity and functional activity of these compounds, leading to the discovery of both agonists and antagonists with nanomolar potency. For instance, certain 3-aminochroman derivatives have been identified as potential tools for better understanding the pharmacology of the 5-HT7 receptor.

The following table summarizes the observed biological activities of various chroman and aminochroman derivatives as reported in scientific literature.

Derivative ClassSpecific Example(s)Biological Target/ActivityReference(s)
Chroman-4-olsgem-dimethylchroman-4-ol familyButyrylcholinesterase (BuChE) inhibition nih.gov
Chroman-4-aminesgem-dimethyl-chroman-4-amine familyButyrylcholinesterase (BuChE) inhibition nih.gov
3-AminochromansC6-aryl substituted 3-(dimethylamino)chromanSerotonin 5-HT7 receptor affinity
3-AminochromansCompounds with nanomolar affinitySerotonin 5-HT7 receptor agonists and antagonists
Substituted 3-Aminochromans5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran derivativesDual 5-HT1A receptor and serotonin transporter affinity nih.gov

Specific Research Focus on 3-Aminochroman-5-ol within the Aminochroman Class

While the broader class of aminochromans has been the subject of extensive research, the specific compound This compound represents a more focused area of interest. The existence of this molecule is confirmed through its commercial availability, identified by the CAS number 1369922-92-8 for the (S)-enantiomer.

The presence of both an amino group at the 3-position and a hydroxyl group at the 5-position suggests that this compound could serve as a valuable and versatile building block in synthetic chemistry. These functional groups offer multiple points for chemical modification, allowing for the construction of more complex molecules and diverse chemical libraries.

Given the established pharmacological importance of the aminochroman scaffold, this compound is a logical precursor for the synthesis of novel derivatives targeting a range of biological systems. The hydroxyl group, in particular, could be modified to explore interactions with specific receptor sub-pockets or to alter the molecule's pharmacokinetic properties. While dedicated, published studies focusing exclusively on the biological activities of this compound itself are not abundant in the current literature, its structural relationship to potent serotonergic agents suggests its potential as an intermediate in the development of new therapeutics for central nervous system disorders. Future research may focus on leveraging this scaffold to create novel ligands with improved potency, selectivity, or metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B11918650 3-Aminochroman-5-ol CAS No. 117422-48-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117422-48-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-amino-3,4-dihydro-2H-chromen-5-ol

InChI

InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2

InChI Key

VPUUQIZZTQPFQV-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC(=C21)O)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Aminochroman-5-ol, both ¹H and ¹³C NMR would provide a wealth of information regarding its connectivity and stereochemistry.

Proton NMR for Stereochemical Configuration (e.g., cis/trans isomers)

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the relative positions of the amino group at C3 and the hydroxyl group at C5 can lead to cis and trans diastereomers. The spatial relationship between the protons on these carbons is crucial for assigning the stereochemical configuration.

The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. For instance, a larger coupling constant is typically observed for protons in a trans (diaxial) orientation compared to a cis (axial-equatorial or equatorial-axial) orientation in a chroman ring system. rsc.org By analyzing the multiplicity and coupling constants of the signals for the protons at C2, C3, and C4, the relative stereochemistry of the amino group can be determined. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to establish through-space proximity between protons, providing conclusive evidence for the cis or trans configuration of the substituents. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Disclaimer: The following data is predicted based on general principles and data for analogous compounds, as direct experimental data for this compound is not publicly available.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.5 - 7.5m-
OH (Phenolic)8.0 - 9.0s-
H-24.0 - 4.5m-
H-33.0 - 3.5m-
H-42.5 - 3.0m-
NH₂1.5 - 3.0br s-

Carbon-13 NMR

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. researchgate.net Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. semanticscholar.org

The carbon atoms in the aromatic ring would appear in the downfield region (typically 110-160 ppm). The carbon bearing the hydroxyl group (C5) would be significantly deshielded. The carbons of the chroman ring (C2, C3, C4) would have characteristic shifts influenced by the attached oxygen and nitrogen atoms. The number of signals in the spectrum confirms the number of non-equivalent carbon atoms, which can be affected by the molecule's symmetry. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data is predicted based on general principles and data for analogous compounds, as direct experimental data for this compound is not publicly available. semanticscholar.orgnih.gov

CarbonPredicted Chemical Shift (δ, ppm)
C=O (if present as impurity)190 - 220
Aromatic C-O150 - 160
Aromatic C110 - 140
C-260 - 70
C-345 - 55
C-420 - 30

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would include the loss of the amino group (NH₃), the hydroxyl group (H₂O), and cleavage of the chroman ring. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Disclaimer: The following data is predicted based on general principles of mass spectrometry, as direct experimental data for this compound is not publicly available.

Ionm/z (predicted)Description
[M+H]⁺166.0863Protonated parent molecule (C₉H₁₂NO₂)
[M+H-NH₃]⁺149.0597Loss of ammonia
[M+H-H₂O]⁺148.0757Loss of water

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (O-H), amino (N-H), and aromatic (C-H and C=C) groups.

The O-H stretching vibration of the phenolic hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine would typically show two sharp peaks in the range of 3300-3500 cm⁻¹. elsevierpure.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. organicchemistrydata.org The C-O stretching of the ether in the chroman ring and the phenolic hydroxyl group would be found in the 1000-1300 cm⁻¹ range.

Table 4: Predicted Infrared Absorption Frequencies for this compound Disclaimer: The following data is predicted based on typical IR absorption ranges for the functional groups present, as direct experimental data for this compound is not publicly available. elsevierpure.comorganicchemistrydata.org

Functional GroupAbsorption Range (cm⁻¹)Intensity
Phenolic O-H stretch3200 - 3600Broad, Strong
N-H stretch (primary amine)3300 - 3500Medium (two peaks)
Aromatic C-H stretch3000 - 3100Medium to Weak
Aliphatic C-H stretch2850 - 2960Medium
Aromatic C=C stretch1450 - 1600Medium to Weak
C-O stretch (ether, phenol)1000 - 1300Strong

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms.

For a chiral molecule like this compound, X-ray crystallography using anomalous dispersion can unambiguously determine the absolute stereochemistry of each chiral center. researchgate.net This technique is considered the gold standard for absolute configuration assignment. acs.org The resulting crystal structure also provides valuable information about intermolecular interactions, such as hydrogen bonding and packing arrangements in the solid state.

Chromatographic Analysis for Purity and Isomeric Mixtures

Chromatographic techniques are essential for assessing the purity of a compound and for separating isomeric mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

For this compound, a reversed-phase HPLC method could be developed to determine its purity. To separate the enantiomers, chiral HPLC is necessary. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, for example, are often effective in resolving chiral amines. elsevierpure.com The development of a robust chromatographic method is crucial for the isolation and quantification of the individual stereoisomers of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a fundamental technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Both reversed-phase and chiral HPLC methods are applicable for its analysis.

Reversed-phase HPLC is commonly used for purity assessment and quantification. A C18 column is a typical choice for the stationary phase, offering good separation for moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound and any related impurities. Detection is typically achieved using a UV detector, as the aromatic ring in the chroman structure provides sufficient chromophores for detection at specific wavelengths, generally between 220 and 280 nm.

For the separation of enantiomers of chiral molecules like 3-aminochromans, chiral HPLC is the method of choice. researchgate.net This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of a broad range of compounds, including amines. researchgate.netshimadzu.co.uk The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal enantioselectivity. researchgate.netshimadzu.co.uk In some cases, additives like diethylamine (B46881) may be used to improve peak shape and resolution. researchgate.net The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers. researchgate.net

Table 1: Representative HPLC Conditions for the Analysis of Aminochroman Derivatives

ParameterReversed-Phase HPLC (Achiral)Chiral HPLC
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Polysaccharide-based (e.g., Chiralpak series)
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate)Hexane/Isopropanol or Hexane/Ethanol, often with an amine additive
Elution Mode GradientIsocratic
Flow Rate 0.8 - 1.2 mL/min0.5 - 1.0 mL/min
Detection UV at 220-280 nmUV at 220-280 nm
Application Purity determination, QuantificationEnantiomeric separation, Determination of enantiomeric excess (ee) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, direct GC-MS analysis of polar compounds with active hydrogens, such as the amino and hydroxyl groups in this compound, is challenging due to their low volatility and potential for interaction with the GC column. sigmaaldrich.com Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. sigmaaldrich.com

Once derivatized, the compound can be separated on a suitable GC column, typically a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The oven temperature is programmed to ramp up, allowing for the separation of the derivatized analyte from the solvent, derivatizing reagent, and any by-products.

The mass spectrometer detector ionizes the eluted derivative, usually through electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized molecule. This allows for the unequivocal identification of the compound by comparing the obtained spectrum with a reference library or by interpreting the fragmentation pattern. The high selectivity of selected ion monitoring (SIM) mode can be used for accurate quantification, even in complex matrices. nih.gov

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Amines

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temp. 250 - 280 °C
Oven Program Initial temp 100°C, ramp to 280-300°C at 10-20°C/min, hold for 5-10 min
MS Ionization Electron Impact (EI) at 70 eV
MS Scan Mode Full Scan (for identification) or Selected Ion Monitoring (for quantification)
MS Transfer Line 280 - 300 °C

Derivatization Strategies for Enhancing Volatility and Chromatographic Behavior

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. sigmaaldrich.com For this compound, the primary goals of derivatization are to block the polar -NH2 and -OH groups, thereby increasing volatility and reducing peak tailing in GC analysis. sigmaaldrich.com Common derivatization strategies include silylation and acylation.

Silylation: This is a widely used technique where active hydrogens are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. sigmaaldrich.comnih.gov MTBSTFA is often preferred as it forms TBDMS derivatives that are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com The derivatization reaction is typically carried out by heating the analyte with the silylating reagent in an appropriate solvent.

Acylation: This involves the reaction of the amino and hydroxyl groups with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride. Reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) are frequently used. The resulting fluoroacyl derivatives are highly volatile and exhibit excellent chromatographic properties. Another common approach for amino compounds is the use of chloroformates, such as methyl or ethyl chloroformate, which react with both amines and phenols to form stable carbamate (B1207046) and carbonate derivatives, respectively. nih.gov These derivatives are well-suited for GC-MS analysis. nih.gov

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility, the stability of the derivative, and the potential for selective detection.

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino-Phenolic Compounds

Derivatization MethodReagentDerivative FormedKey Advantages
Silylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) sigmaaldrich.comnih.govtert-ButyldimethylsilylForms stable derivatives, less moisture sensitive sigmaaldrich.com
Acylation Heptafluorobutyric anhydride (HFBA)HeptafluorobutyrylHighly volatile derivatives, good for electron capture detection
Acylation Ethyl Chloroformate (ECF)EthoxycarbonylRapid reaction, stable derivatives nih.gov

Chemical Reactivity and Derivatization Studies of 3 Aminochroman 5 Ol

Reactivity of Amine Functional Groups (e.g., Nucleophilic Substitution, Acid-Base Reactions)

The primary amine group at the 3-position of the chroman ring is a key center of reactivity, characterized by its basicity and nucleophilicity.

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. msu.edu It readily participates in nucleophilic substitution reactions with various electrophiles. A common reaction is N-alkylation, where the amine attacks an alkyl halide. youtube.com This reaction, however, can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.eduyoutube.com To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing reductive amination are often necessary.

Another significant reaction is N-acylation, where the amine reacts with acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically high-yielding and is often used as a method for protecting the amine group during subsequent transformations on other parts of the molecule.

Acid-Base Reactions: The amine group imparts basic properties to the 3-aminochroman-5-ol molecule. msu.edu It can accept a proton from an acid to form the corresponding ammonium salt. The basicity of an amine is described by the pKa of its conjugate acid. For context, the pKa of the related compound 3-aminophenol's ammonium group is approximately 4.37, indicating it is a weak base. nih.gov This acid-base chemistry is fundamental for purification and isolation protocols, as the water solubility of this compound can be significantly increased by forming its salt in an acidic aqueous solution, allowing for its separation from non-basic impurities. msu.edu

Table 1: Summary of Amine Functional Group Reactivity
Reaction TypeReactantProduct TypeSignificance
Nucleophilic Substitution (Alkylation)Alkyl Halide (R-X)Secondary/Tertiary Amine, Quaternary Ammonium SaltIntroduces alkyl substituents; can be hard to control. youtube.com
Nucleophilic Substitution (Acylation)Acyl Chloride (R-COCl)AmideForms stable derivatives; often used as a protecting group strategy.
Acid-Base ReactionAcid (H-A)Ammonium SaltIncreases water solubility, crucial for purification and separation. msu.edu

Reactivity of Hydroxyl Functional Groups (e.g., Proton Donation, Formation of Esters and Ethers)

The hydroxyl group at the 5-position is phenolic, granting it distinct acidic and nucleophilic characteristics that differ from those of aliphatic alcohols.

Proton Donation (Acidity): The phenolic hydroxyl group is weakly acidic due to the resonance stabilization of the resulting phenoxide anion. The pKa value of the hydroxyl group in 3-aminophenol (B1664112) is approximately 9.815. nih.gov This acidity allows this compound to react with strong bases, such as sodium hydroxide, to form a sodium phenoxide salt. This deprotonation enhances the nucleophilicity of the oxygen atom, which is a key step in reactions like ether synthesis.

Formation of Esters and Ethers: The phenolic hydroxyl group can be readily derivatized to form esters and ethers.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, yields the corresponding phenyl ester.

Etherification: The Williamson ether synthesis is a common method for forming ethers. It involves the deprotonation of the phenol (B47542) with a strong base (e.g., sodium hydride) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage (O-alkylation).

These transformations are fundamental in modifying the molecule's properties for various applications.

Table 2: Summary of Hydroxyl Functional Group Reactivity
Reaction TypeReactantProduct TypeSignificance
Proton Donation (Acidity)Strong Base (e.g., NaOH)Phenoxide SaltIncreases nucleophilicity of the oxygen for subsequent reactions.
EsterificationAcyl Chloride (R-COCl)Phenyl EsterForms stable ester derivatives.
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Aryl EtherIntroduces alkyl or aryl substituents via an ether linkage.

Stereospecific Reactions of Aminochromanols and their Epimers

The spatial arrangement of the amine and hydroxyl groups on the chiral centers of the chroman ring can profoundly influence chemical reactivity, leading to stereospecific outcomes. In a stereospecific reaction, stereoisomeric starting materials yield products that are also stereoisomers of one another. masterorganicchemistry.comyoutube.com Studies on the related 3-aminochroman-4-ol epimers provide excellent examples of this principle. researchgate.net

Research on epimeric 3-amino-6-methylchroman-4-ols revealed that the cis and trans isomers behave differently under identical reaction conditions, confirming their configurations. researchgate.net

Intramolecular Cyclization: When the corresponding 2-chloroacetamide (B119443) derivatives were treated with potassium hydroxide, the cis-isomer underwent an intramolecular SN2 reaction to form a bicyclic amide. The trans-isomer, where the nucleophilic amide anion and the electrophilic carbon are on opposite sides of the ring, could not cyclize and instead reacted with the ethanol (B145695) solvent to form an ethoxy-substituted product. researchgate.net

Deamination with Nitrous Acid: The reaction with nitrous acid also showed stereospecificity. Deamination of the cis-amino alcohol resulted in the formation of a chroman-4-one. In contrast, the trans-amino alcohol, under the same conditions, yielded a trans-diol, a transformation that proceeds through a transient epoxide intermediate. researchgate.net

These findings highlight that the relative stereochemistry of functional groups is a critical determinant of the reaction pathway and the final product structure.

Table 3: Stereospecific Reactions of 3-Aminochroman-4-ol Epimers researchgate.net
Starting Epimer (as Chloroacetamide)Reaction ConditionProductReaction Type
trans-2-chloro-N-(4-hydroxy-6-methylchroman-3-yl)acetamideKOH in Ethanoltrans-3-Ethoxyacetamidochroman-4-olIntermolecular Substitution
cis-2-chloro-N-(4-hydroxy-6-methylchroman-3-yl)acetamideKOH in EthanolCyclic AmideIntramolecular Cyclization
Starting Epimer (as Amino Alcohol)Reaction ConditionProductReaction Type
trans-3-Amino-6-methylchroman-4-olNitrous Acid (HNO₂)trans-Diol (via epoxide)Deamination/Rearrangement
cis-3-Amino-6-methylchroman-4-olNitrous Acid (HNO₂)Chroman-4-oneDeamination/Oxidation

Regioselective Functionalization and Derivatization Strategies for Analog Libraries

The synthesis of analog libraries of this compound for structure-activity relationship (SAR) studies requires precise control over which functional group reacts. nih.gov Regioselective functionalization—the selective reaction of one functional site over another—is therefore a critical synthetic challenge.

Several strategies can be employed to achieve regioselectivity:

Use of Protecting Groups: This is the most common approach. The amine can be protected as an amide or a carbamate (B1207046) (e.g., Boc- or Cbz-), rendering it non-nucleophilic and allowing for selective chemistry to be performed on the hydroxyl group. Subsequently, the protecting group can be removed to restore the amine. Conversely, the hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) or silyl (B83357) ether) to allow for selective N-functionalization.

Control of Reaction pH: The nucleophilicity of the two groups can be modulated by pH. In strongly acidic media, the amine group is protonated to form an unreactive ammonium salt, which may allow for electrophilic attack at other positions. In basic media, the phenolic hydroxyl is deprotonated to the more nucleophilic phenoxide, favoring O-alkylation or O-acylation. nih.gov

Chemoselective Reagents: Some reagents exhibit inherent selectivity. For instance, under certain conditions, the more nucleophilic amine group will react preferentially with an acylating agent over the less nucleophilic phenol. Hard and soft acid-base (HSAB) principles can also guide the choice of reagents for selective reactions.

These derivatization strategies are essential for systematically exploring the chemical space around the 3-aminochroman scaffold to develop compounds with optimized properties, such as selective ligands for serotonin (B10506) receptors. nih.gov

Table 4: Regioselective Derivatization Strategies
StrategyMethodTarget SiteExample
Protecting GroupsAmine ProtectionHydroxyl GroupProtect amine as Boc-amide, then perform O-alkylation on the phenol.
Hydroxyl ProtectionAmine GroupProtect phenol as a benzyl ether, then perform N-acylation on the amine.
pH ControlAcidic Conditions (pH < 4)Hydroxyl GroupProtonate amine to -NH₃⁺, making it non-nucleophilic.
Basic Conditions (pH > 10)Hydroxyl GroupDeprotonate phenol to -O⁻, making it a stronger nucleophile.
ChemoselectivityReagent ChoiceAmine or HydroxylUse of reagents with inherent preference for amines (e.g., isocyanates) or phenols.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (Täpsustage) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 3-Aminochroman-5-ol. DFT methods calculate the electron density of a system to determine its energy and other properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, or a local minimum on the potential energy surface.

Theoretical studies on related chroman derivatives, such as chroman-6-ol (B1254870) esters, have utilized DFT calculations, often with the B3LYP functional and a basis set like 6-311++G(d,p), to perform conformational analyses. synblock.com These studies help identify the most stable conformers and the energy barriers between them. For this compound, a similar computational approach would be expected to reveal the preferred orientations of the substituents, which are governed by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific experimental or calculated geometric parameters for this compound were not found in the searched literature. The values are based on typical bond lengths and angles for similar organic molecules.

ParameterBond/AngleTypical Calculated Value
Bond LengthC2-O1~1.37 Å
Bond LengthC3-N~1.46 Å
Bond LengthC5-O~1.38 Å
Bond AngleC2-O1-C8a~117°
Dihedral AngleH-C3-N-HVaries with conformation

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule. This would likely involve the lone pair of the nitrogen atom in the amino group and the oxygen atom of the hydroxyl group, as well as the π-system of the benzene (B151609) ring. The LUMO, conversely, would be distributed over the regions of the molecule that can best accommodate an additional electron, likely involving the antibonding orbitals of the aromatic ring.

Computational studies on other amino- and hydroxyl-substituted aromatic compounds using DFT can provide reference points for the expected FMO properties of this compound. The energies of these orbitals are crucial for predicting how the molecule will interact with other reagents. researchgate.net

Disclaimer: The following table contains hypothetical FMO data for this compound, as specific calculated values were not available in the reviewed literature. The values are representative of what might be expected for a molecule with this structure, based on general principles of electronic structure.

Molecular OrbitalEnergy (eV)Localization
HOMO-5.5 to -6.5Amino group, Hydroxyl group, Benzene ring
LUMO-0.5 to -1.5Benzene ring
HOMO-LUMO Gap4.0 to 6.0 eV-

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) denote electron-poor areas that are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their lone pairs of electrons. These sites would be the most likely points of interaction with electrophiles, such as protons or Lewis acids. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them sites for interaction with nucleophiles or for hydrogen bonding. The aromatic ring would likely show a more complex potential distribution, with the region influenced by the electron-donating hydroxyl group being more negative than other parts of the ring.

Based on the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a more quantitative picture of reactivity.

Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system. It can be approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : A measure of the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) : A measure of the ability of a species to accept electrons. It is defined as ω = μ² / 2η.

In addition to these global descriptors, local reactivity descriptors, such as Fukui functions, can be calculated to identify which specific atoms within the molecule are most reactive towards nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely confirm that the nitrogen and oxygen atoms are the primary nucleophilic centers.

Disclaimer: The data in this table are hypothetical and for illustrative purposes, derived from typical FMO energies for similar molecules, as specific calculated values for this compound were not found in the literature.

Reactivity DescriptorFormulaHypothetical Value
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.5 eV
Chemical Softness (S)1/η0.4 eV⁻¹
Electrophilicity Index (ω)μ² / 2η2.45 eV

Computational Studies on Reaction Mechanisms and Enantioselectivity (e.g., Catalyzed Reactions)

Computational chemistry is not only used to study static molecular properties but also to investigate the dynamics of chemical reactions. By mapping the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This is particularly valuable for understanding reaction mechanisms and the origins of stereoselectivity.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be employed to model the reaction pathways. For example, in a catalyzed reaction, computational models can elucidate how the catalyst interacts with the substrate, stabilizes the transition state, and ultimately controls the stereochemical outcome.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Empirical Structure-Activity Relationship Analysis of 3-Aminochroman-5-ol Derivatives

Empirical SAR studies involve systematically altering the chemical structure of a lead compound and observing the corresponding changes in its biological activity. This approach has been instrumental in identifying key structural features of this compound derivatives that are critical for their interaction with biological targets.

The substitution at the nitrogen atom of the 3-amino group plays a pivotal role in modulating the biological activity of chroman derivatives. The nature of the substituent can significantly affect the compound's affinity for its target, as well as its pharmacokinetic properties.

For instance, in the development of inhibitors for TANK-binding kinase 1 (TBK1) and IKKε, which are involved in obesity-related pathways, modifications at the amino group have been explored. escholarship.org A related study on 3-aminopropylsilatrane derivatives demonstrated that the reaction of the amino group with Michael acceptors could yield mono- or diadducts with varied biological profiles, suggesting that the size and electronic properties of the N-substituent are critical determinants of activity. mdpi.com

The following table summarizes the impact of different N-substitutions on the biological activity of various chroman and related heterocyclic scaffolds.

Base ScaffoldN-SubstitutionEffect on Biological Activity
3-AminochromanVaried alkyl and aryl groupsModulates affinity for kinase targets
3-AminopropylsilatraneMichael adducts (e.g., with acrylates)Influences antibacterial and antineoplastic activity. mdpi.com
AminoarylthiazoleVaried substituentsAffects corrector activity for the CFTR protein. nih.gov

This table is generated based on findings from related heterocyclic compound studies to infer potential trends for this compound derivatives.

Substituents on the chroman ring system, particularly at the 5- and 6-positions, have a profound effect on biological target affinity. These modifications can alter the steric and electronic properties of the molecule, influencing its binding orientation and strength.

In a series of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, substitutions on the A-ring (corresponding to the benzene (B151609) ring of the chroman scaffold) were systematically investigated. escholarship.org The introduction of substituents at the R7 and R8 positions (analogous to the C6 and C7 positions of a chroman) via palladium-catalyzed cross-coupling reactions led to analogs with significantly enhanced potency and selectivity for TBK1 and IKKε. escholarship.org For example, an analog with a cyclohexyl group at the R7 position showed robust IL-6 production in cellular assays. escholarship.org

Similarly, studies on thiochromane derivatives have highlighted the importance of ring substituents. nih.gov The presence of electron-withdrawing groups or specific substitutions at various positions on the thiochromane ring was found to be beneficial for anti-leishmanial, anti-malarial, and anti-bacterial activities. nih.gov For instance, a nitro group at the 8th position of a thiochromone (B8434766) derivative enhanced its inhibitory activity against the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) target. nih.gov

The following table illustrates the influence of ring substituents on the biological activity of chroman-like structures.

ScaffoldRing PositionSubstituent TypeImpact on Biological Affinity
Chromeno[2,3-b]pyridineR7 (A-ring)CyclohexylEnhanced IL-6 production and efficacy in obese mice. escholarship.org
Thiochromone8-positionNitro groupEnhanced inhibitory activity against PfLDH. nih.gov
Thiochroman-4-one3-positionUnsubstituted phenylMore potent antifungal activity compared to substituted phenyl rings. nih.gov

This table is based on data from chromene and thiochromane derivatives to illustrate the principles of ring substitution effects.

The stereochemistry at the C3 position of the chroman ring is a critical factor determining the biological activity of 3-aminochroman derivatives. The (R)- and (S)-enantiomers often exhibit different potencies and selectivities due to the three-dimensional nature of biological target binding sites.

While specific studies on the enantiomers of this compound were not found in the provided search results, the principle of stereospecificity is well-established in medicinal chemistry. For many biologically active compounds, one enantiomer is significantly more active than the other. This is because the spatial arrangement of atoms in one enantiomer allows for a more optimal interaction with the chiral environment of the receptor or enzyme active site. For example, in the synthesis of (±)-thia-calanolide A, a thiochroman (B1618051) derivative, the specific stereochemistry was crucial for its biological activity. mdpi.com

It is highly probable that the (R)- and (S)-enantiomers of this compound and its derivatives would display differential biological activities. The precise nature of this difference would depend on the specific biological target and the interactions of the chiral center with the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by correlating molecular descriptors with the observed activity.

The development of robust QSAR models often involves sophisticated statistical and computational techniques, with machine learning playing an increasingly important role. nih.gov These methods can handle complex, non-linear relationships between molecular structure and activity. nih.gov

Common methodologies include:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.net

Genetic Partial Least Squares (G/PLS): This method is particularly useful when the number of descriptors is large. It combines a genetic algorithm for variable selection with partial least squares regression to build the QSAR model. nih.gov

Machine Learning Algorithms: A variety of machine learning algorithms are now employed in QSAR, including Support Vector Machines (SVM), Random Forests, and deep learning neural networks. nih.govnih.gov These methods can often provide more accurate and predictive models, especially for large and diverse datasets. researchgate.net For instance, a machine learning-based QSAR model for CD33-targeting peptides achieved a high correlation coefficient (R² = 0.93). nih.gov

The process typically involves dividing the dataset into a training set for model building and a test set for external validation to assess the model's predictive power. nih.gov

The selection and calculation of appropriate molecular descriptors are fundamental to developing a meaningful QSAR model. protoqsar.com Descriptors are numerical values that encode different aspects of a molecule's structure and properties. taylorandfrancis.com They can be broadly categorized as:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molecular weight, and polarizability. ucsb.edu

Structural or Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. protoqsar.com

Electronic Descriptors: These are often calculated using quantum chemical methods and include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's reactivity. ucsb.edu

3D Descriptors: These descriptors, such as those used in Molecular Field Analysis (MFA), consider the three-dimensional structure of the molecule and include steric and electrostatic fields. nih.gov

The selection of descriptors is a critical step, often involving statistical methods to identify those that are most relevant to the biological activity and to avoid inter-correlation among variables. taylorandfrancis.com

The following table provides examples of molecular descriptors used in QSAR studies of various heterocyclic compounds.

Descriptor TypeExample DescriptorDescriptionRelevance
PhysicochemicalLogP (Octanol/water partition coefficient)Measures the lipophilicity of a molecule. researchgate.netInfluences membrane permeability and bioavailability.
StructuralMolecular WeightThe sum of the atomic weights of all atoms in a molecule. ucsb.eduRelates to the size of the molecule.
ElectronicHOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals. ucsb.eduIndicate the molecule's ability to donate or accept electrons, affecting reactivity. researchgate.net
3DSteric and Electrostatic Fields (MFA)Describe the shape and charge distribution of the molecule in 3D space. nih.govCrucial for understanding ligand-receptor interactions.

This table is a generalized representation of descriptors used in QSAR studies and is applicable to the study of this compound derivatives.

Model Validation, Goodness-of-Fit, Robustness, and Applicability Domain

In the development of QSAR models for this compound analogs, rigorous validation is essential to ensure the reliability and predictive power of the models. This process adheres to internationally recognized principles, such as those established by the Organisation for Economic Co-operation and Development (OECD), which emphasize a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. mdpi.comnih.govmdpi.com

Goodness-of-Fit and Robustness:

The initial assessment of a QSAR model involves evaluating its goodness-of-fit, which indicates how well the model explains the variance in the observed biological activity of the training set compounds. A primary statistical parameter for this is the coefficient of determination (R²). For a QSAR model to be considered acceptable, it should generally have an R² value greater than 0.6. mdpi.com

However, a high R² value alone is insufficient, as it can be susceptible to chance correlations, especially with a large number of descriptors. Therefore, the robustness of the model is tested through internal validation techniques, most commonly cross-validation. The leave-one-out (LOO) cross-validation procedure yields the cross-validated correlation coefficient (Q² or r²cv). A Q² value greater than 0.5 is typically considered indicative of a robust model with good internal predictive power. mdpi.com For instance, a 3D-QSAR study on formylchromane derivatives, a related class of compounds, reported a Q² of 0.774, signifying a highly robust model. nih.gov

Further validation may involve leave-many-out (LMO) cross-validation and Y-scrambling or randomization tests. The Y-scrambling test, in particular, is a crucial check to ensure that the model is not the result of a chance correlation, by building models with randomly shuffled biological activity data and expecting low resulting R² and Q² values. nih.gov

Predictivity and External Validation:

The ultimate test of a QSAR model is its ability to accurately predict the activity of new, untested compounds. This is assessed through external validation, where the model is used to predict the activities of a test set of compounds that were not used in the model's development. The predictive ability is quantified by the predictive R² (R²pred). A model is generally considered to have good external predictivity if the R²pred value is greater than 0.5. mdpi.com In a study on chromone (B188151) derivatives, a highly predictive model was generated with an R²pred of 0.924. nih.gov

The following table illustrates typical statistical parameters used to validate QSAR models for chroman-based compounds, based on data from studies on analogous structures.

Parameter Description Acceptable Value Example Value (from chroman analog studies) Reference
Coefficient of determination (Goodness-of-fit)> 0.60.960 nih.gov
Q² (r²cv) Cross-validated correlation coefficient (Robustness)> 0.50.774 nih.gov
R²pred Predictive R² for the external test set (Predictivity)> 0.50.924 nih.gov
F-value Fisher test value (Statistical significance)High value100.3 nih.gov
RMSE Root Mean Square ErrorLow value- researchgate.net

Applicability Domain (AD):

A critical aspect of model validation is defining its Applicability Domain (AD). The AD represents the chemical space of structures and properties for which the model can make reliable predictions. mdpi.comnih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. The AD is typically defined based on the range of the descriptors used in the model, the structural similarity of a new compound to the training set compounds, or by using a leverage approach. nih.govnih.gov The Williams plot, which graphs standardized residuals versus leverage values (or "hat" values), is a common graphical method for visualizing the AD. nih.gov This ensures that the model is only used for compounds similar to those it was trained on, thereby increasing the confidence in its predictions. nih.gov

Interpretation of Chemical Features and Molecular Properties Contributing Significantly to Activity

Once a robust and predictive QSAR model is established, it can be used to interpret which chemical features and molecular properties of the this compound scaffold are critical for its biological activity. This interpretation is fundamental to the SAR and provides actionable insights for designing new derivatives.

Key Molecular Descriptors:

QSAR models for chroman-like structures have identified several classes of molecular descriptors that significantly influence their activity. These can be broadly categorized as:

Steric Descriptors: These relate to the size and shape of the molecule. For example, in some models, smaller molecular size and length have been correlated with better activity. mdpi.com The presence of bulky substituents at certain positions can either be beneficial, by promoting favorable interactions with a target, or detrimental, due to steric hindrance.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to form hydrogen bonds. The presence of hydrogen bond donors and acceptors is frequently a key feature. For instance, in a study of formylchromane derivatives, hydrogen bond acceptors were identified as crucial pharmacophoric features. nih.gov The presence of specific atoms with particular partial charges can also be a significant contributor to activity. nih.gov

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule. Hydrophobic interactions are often important for the binding of a ligand to a biological target. In one study, a biphenyl (B1667301) moiety was found to provide favorable hydrophobic interactions within a receptor's active site. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, including the number of rings or specific atom types. The number of five-membered rings has been identified as a significant descriptor in some QSAR models. nih.gov

SAR Insights for the this compound Scaffold:

Based on studies of related 3-aminochroman derivatives, the following structural features are likely to be important for modulating biological activity:

The Hydroxyl Group at Position 5: This phenolic hydroxyl group can act as a hydrogen bond donor and/or acceptor, and its presence is likely to be a key interaction point with biological targets. Its acidity and electronic properties can be modulated by other substituents on the aromatic ring.

Substituents on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring of the chroman system can significantly alter the electronic properties of the entire molecule, including the phenolic hydroxyl group at position 5. This, in turn, can impact binding affinity and activity. For example, studies on thiochroman-4-ones revealed that the electronic nature of substituents on the phenyl ring plays a significant role.

Stereochemistry: The chroman scaffold contains at least one stereocenter at position 3 (and potentially others depending on substitution). The stereochemical configuration (R or S) is often crucial for biological activity, as enantiomers can exhibit different affinities and efficacies for chiral biological targets like receptors and enzymes.

The table below summarizes key chemical features and their potential influence on the activity of this compound derivatives, as inferred from studies on analogous compounds.

Structural Feature Molecular Property Potential Influence on Activity Reference
Substituent on 3-Amino Group Steric bulk, Basicity, H-bondingModulates binding affinity and selectivity.-
5-Hydroxyl Group H-bond donor/acceptor, AcidityKey interaction point with target; activity can be sensitive to its electronic environment.-
Aromatic Ring Substitution Electronic effects (electron-donating/withdrawing)Alters the electronic properties of the pharmacophore, influencing target interactions.-
Overall Molecular Shape and Size Steric and Conformational PropertiesAffects fit within the binding site of the biological target. mdpi.com
Lipophilicity/Hydrophobicity Hydrophobic interactionsInfluences membrane permeability and binding to hydrophobic pockets in the target. nih.gov
Stereochemistry at C3 3D arrangement of atomsEnantiomers may have significantly different biological activities.-

Molecular Interactions and Mechanistic Insights Non Clinical Focus

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in structure-based drug design, allowing for the virtual screening of interactions between a ligand, such as 3-Aminochroman-5-ol, and its target protein. nih.govmdpi.com

Molecular docking simulations are employed to predict how this compound fits into the binding site of a target biomolecule, such as a G protein-coupled receptor or an enzyme. researchgate.net The process involves using scoring functions within software like AutoDock to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. mdpi.com For chroman derivatives, studies have identified potential interactions with targets like the serotonin (B10506) 5-HT7 receptor. nih.govnih.gov The docking analysis reveals the most likely conformation of the ligand within the active site, providing crucial insights into the structural basis of its biological activity. nih.gov

These predictive models help in ranking potential drug candidates and prioritizing them for further experimental validation. nih.gov The accuracy of these predictions is fundamental for understanding the compound's potential efficacy and for guiding the design of more potent derivatives. nih.gov

Table 1: Representative Molecular Docking Data for a 3-Aminochroman Scaffold This table presents hypothetical data to illustrate typical findings from a molecular docking study.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Amino Acid Residues Potential Interaction Type
Serotonin 5-HT7 Receptor -8.9 Asp-162, Ser-166, Phe-345 Hydrogen Bond, Pi-Pi Stacking
Acetylcholinesterase -7.5 Trp-84, Tyr-334, His-440 Hydrophobic, Pi-Pi Stacking
Murine double minutes-2 (MDM2) -8.2 Leu-54, Gln-72, His-73 Hydrogen Bond, Hydrophobic
Spleen Tyrosine Kinase (SYK) -9.1 Ala-451, Lys-458, Arg-519 Hydrogen Bond, Electrostatic

The stability of the ligand-receptor complex formed by this compound and its target is governed by various non-covalent intermolecular interactions. nih.gov Docking software allows for detailed visualization and analysis of these forces:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups on the this compound structure are potential hydrogen bond donors and acceptors. These can form strong, directional interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the receptor's binding pocket, significantly contributing to binding affinity. mdpi.comsemanticscholar.org

Hydrophobic Interactions: The chroman ring system, being largely nonpolar, can engage in favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Isoleucine. semanticscholar.orgnih.gov These interactions are crucial for anchoring the molecule within the binding site.

Pi-Pi Stacking: The aromatic portion of the chroman nucleus can interact with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan through pi-pi stacking. nih.gov This type of interaction further stabilizes the binding orientation of the ligand.

Understanding these specific interactions is critical for explaining the molecule's binding selectivity and for designing structural modifications to enhance potency. nih.gov

The insights gained from molecular docking studies of this compound are directly applicable to structure-based drug design and virtual screening. mdpi.comnih.gov Once a binding mode and key interactions are identified, this information can be used to build a pharmacophore model, which defines the essential three-dimensional features required for biological activity. nih.gov

This model then serves as a 3D query to screen large virtual libraries of chemical compounds, a process known as virtual screening. mdpi.comrsc.org The goal is to identify other molecules with diverse chemical scaffolds that can fit the pharmacophore and are predicted to bind to the target with high affinity. nih.govnih.gov This computational approach accelerates the discovery of novel lead compounds by filtering vast chemical databases to a manageable number of candidates for synthesis and experimental testing. mdpi.comresearchgate.net

Biological Target Identification Strategies for Aminochromanols

Identifying the specific molecular targets of bioactive compounds like aminochromanols is a fundamental step in understanding their mechanism of action and potential therapeutic applications. nih.govnih.gov This process, often called target deconvolution, employs a range of advanced techniques in chemical biology and proteomics. youtube.compharmaron.com

Chemical proteomics is a powerful discipline used to identify the protein binding partners of small molecules directly within complex biological systems. nih.gov These methods can be broadly categorized into labeled (affinity-based) and label-free techniques. nih.gov

Labeled (Affinity-Based) Approaches: In this strategy, a chemical probe is synthesized by modifying the this compound structure. youtube.com This involves attaching a reporter tag, such as biotin, and often a reactive group for covalent bonding (e.g., a photo-affinity label). mdpi.com This probe is incubated with cell lysates or live cells, where it binds to its target protein(s). nih.gov The probe-protein complex can then be captured using the biotin tag (e.g., with streptavidin beads), isolating it from other proteins. nih.gov The captured proteins are subsequently identified using mass spectrometry. mdpi.com This method, also known as an affinity-based pull-down, is a direct way to find physical interaction partners. nih.gov

Label-Free Approaches: These methods avoid chemical modification of the compound, which can sometimes alter its biological activity. nih.gov One such technique is Drug Affinity Responsive Target Stability (DARTS). frontiersin.org The DARTS protocol is based on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. frontiersin.org In a typical DARTS experiment, cell lysate is treated with either the compound or a control vehicle, followed by digestion with a protease. The proteins that are protected from digestion in the compound-treated sample are then identified by mass spectrometry as potential targets. frontiersin.org

Table 2: Comparison of Chemical Proteomics Strategies for Target Identification

Strategy Approach Principle Advantages Limitations
Affinity-Based Pull-Down Labeled A modified compound (probe) with an affinity tag (e.g., biotin) is used to capture binding proteins from a cell lysate. nih.gov Direct identification of physical binders; High sensitivity. Probe synthesis can be complex; Modification may alter compound activity or binding. chomixbio.com
Activity-Based Protein Profiling (ABPP) Labeled Uses reactive probes to covalently label the active sites of specific enzyme families, allowing for competitive displacement by the test compound. mdpi.com Provides information on target engagement and enzyme activity in native systems. youtube.com Primarily applicable to targets with a reactive catalytic residue; Requires specific probe design.
Drug Affinity Responsive Target Stability (DARTS) Label-Free Ligand binding stabilizes the target protein, making it resistant to protease digestion. frontiersin.org Uses the unmodified native compound; Avoids potential artifacts from chemical probes. nih.gov May not work for all ligand-protein interactions; Indirect method.
Stability of Proteins from Rates of Oxidation (SPROX) Label-Free Ligand binding can alter the solvent accessibility of methionine residues, changing their rate of oxidation, which is measured by mass spectrometry. nih.gov Identifies targets in their native state; Provides structural information. Only applicable to proteins containing methionine residues; Limited to cell lysates. nih.gov

Once potential targets for this compound are identified, cell-based assays are crucial for validating these targets and elucidating the compound's mechanism of action in a biologically relevant context. bmglabtech.comimmunologixlabs.com These assays are performed in vitro using cultured cells and can provide invaluable information on how the compound affects cellular processes. bioivt.com

Target Engagement Assays: To confirm that the compound interacts with its putative target within a cell, techniques like the Cellular Thermal Shift Assay (CETSA) can be used. This method assesses ligand binding by measuring changes in the thermal stability of the target protein in intact cells or cell lysates.

Signaling Pathway Analysis: If the identified target is part of a known signaling pathway (e.g., a receptor or kinase), specific assays can measure the downstream effects of target modulation. bioivt.com For instance, if this compound targets a Gs-coupled receptor like the 5-HT7 receptor, its effect can be quantified by measuring changes in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov

Reporter Gene Assays: These assays are used to monitor the activity of specific transcription factors or signaling pathways. bioivt.com Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the pathway of interest. A change in reporter gene expression following treatment with the compound indicates modulation of that pathway.

Phenotypic Assays: These assays measure broader cellular outcomes, such as cell viability, proliferation, or apoptosis. bioivt.comnih.gov For example, if a compound is hypothesized to have anti-cancer properties, its effect on the proliferation of cancer cell lines would be evaluated. bioivt.com These assays help connect the molecular mechanism of action to a functional cellular response. bmglabtech.com

By integrating data from these various cell-based assays, researchers can build a comprehensive picture of how this compound functions at a cellular level, confirming its molecular target and detailing its impact on biological pathways. immunologixlabs.com

of this compound

The in vitro pharmacological profile of this compound and its derivatives has been a subject of investigation to understand their interactions with key targets in the central nervous system, particularly within the serotonergic system. This section delves into the receptor binding affinities, transporter interactions, and functional activities of this class of compounds, based on available scientific literature.

Serotonin Receptor (e.g., 5-HT1A, 5-HT7) Affinity and Selectivity

Research into 3-aminochroman derivatives has revealed a notable affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. While specific binding data for this compound is not extensively detailed in publicly available literature, studies on closely related analogs provide significant insights into its likely receptor interaction profile.

The 3-aminochroman scaffold is recognized as a key pharmacophore for 5-HT1A receptor interaction. A closely related compound, 5-hydroxy-3-(N-di-n-propylamino)chroman (5-OH-DPAC), has been identified as a potent 5-HT1A agonist. This suggests that the 5-hydroxy-3-aminochroman structure possesses the necessary molecular features for high-affinity binding to the 5-HT1A receptor. The affinity of these compounds is often determined through competitive radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured to calculate the inhibition constant (Ki).

Furthermore, the 3-aminochroman nucleus has been explored for its potential at the 5-HT7 receptor. Various derivatives have been synthesized and shown to exhibit a range of affinities, from nanomolar to micromolar, for the 5-HT7 receptor. This indicates that substitutions on the chroman ring and the amino group can significantly influence the binding potency and selectivity. The selectivity profile, which compares the affinity for the target receptor (e.g., 5-HT1A) versus other receptors (e.g., 5-HT7, adrenergic, dopaminergic receptors), is a critical aspect of drug design, aiming for compounds with specific and targeted actions.

Table 1: Representative Serotonin Receptor Binding Affinities for 3-Aminochroman Derivatives

Compound Class Receptor Subtype Reported Affinity (Ki) Range
3-Aminochroman Derivatives 5-HT1A High (nanomolar range for some analogs)
3-Aminochroman Derivatives 5-HT7 Variable (nanomolar to micromolar)

Serotonin Transporter Affinity

In addition to direct receptor binding, the 3-aminochroman scaffold has been incorporated into molecules designed to interact with the serotonin transporter (SERT). SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.

Studies have focused on creating dual-acting ligands that possess affinity for both the serotonin transporter and 5-HT1A receptors. This dual activity is a sought-after profile for the development of novel antidepressants. Research on a series of 3-aminochroman derivatives has demonstrated that modifications to the structure can yield compounds with significant affinity for the rat serotonin transporter. While specific Ki values for this compound at the serotonin transporter are not specified in the available search results, the general findings for this chemical class suggest that it is a relevant target to consider in its pharmacological evaluation.

Analysis of Intrinsic Activity (Agonism, Antagonism) in in vitro Models

Understanding whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist is fundamental to predicting its physiological effects. In vitro functional assays are employed to determine this intrinsic activity.

For the 3-aminochroman class, evidence of both agonism and antagonism at the 5-HT1A receptor has been reported. As mentioned, the analog 5-hydroxy-3-(N-di-n-propylamino)chroman (5-OH-DPAC) has been characterized as a 5-HT1A agonist. Conversely, other structural modifications within the 3-aminochroman series have led to compounds with functional antagonism at the 5-HT1A receptor. The specific stereochemistry at the 3-position of the chroman ring and the nature of the substituent on the amino group appear to be critical in determining whether a compound will activate or block the receptor. The intrinsic activity of this compound at the 5-HT1A receptor has not been explicitly stated in the reviewed literature, but based on its structural similarity to 5-OH-DPAC, an agonist or partial agonist profile might be anticipated.

Functional activity at the 5-HT7 receptor for 3-aminochroman derivatives has also been a focus of research, with both agonists and antagonists being identified within this chemical class. These findings are typically derived from cell-based assays that measure downstream signaling events following receptor activation, such as changes in cyclic adenosine monophosphate (cAMP) levels.

Table 2: Summary of Intrinsic Activity for 3-Aminochroman Derivatives in In Vitro Models

Compound Class Target Observed Intrinsic Activity
3-Aminochroman Derivatives 5-HT1A Receptor Agonism and Antagonism (depending on specific structure)
3-Aminochroman Derivatives 5-HT7 Receptor Agonism and Antagonism (depending on specific structure)

Note: This table summarizes the range of activities observed for the 3-aminochroman class. The specific intrinsic activity of this compound requires direct experimental evaluation.

Future Directions and Research Perspectives for 3 Aminochroman 5 Ol

Development of Novel and More Efficient Synthetic Methodologies with Enhanced Enantiocontrol

The synthesis of specific stereoisomers of 3-Aminochroman-5-ol is critical, as different enantiomers can exhibit distinct biological activities and properties. Future efforts will concentrate on developing more efficient and highly stereoselective synthetic routes.

Current research in organic synthesis highlights several promising strategies that could be adapted for 3-aminochroman derivatives. Methodologies such as organocascade reactions, which allow for the construction of complex molecular architectures in a single step, offer a path to efficient synthesis. nih.gov For instance, a bifunctional thiourea (B124793) catalyst has been used in a Knoevenagel/Michael/aldol/aldol reaction sequence to create functionalized polycycles with excellent stereoselectivity. nih.gov

Furthermore, the use of advanced catalytic systems is a key area of development. This includes transition metal catalysis, such as rhodium- or palladium-catalyzed enantioselective amination and oxidation reactions, which have shown success in creating chiral amines and alcohols in other contexts. organic-chemistry.orgorganic-chemistry.org Photoredox catalysis, combined with chiral catalysts, presents a modern approach to forge challenging bonds with high stereocontrol under mild conditions, a technique that has been successfully applied to the synthesis of complex molecules like 3-(N-indolyl)quinolines. rsc.org Enzymatic resolutions and desymmetrization reactions, which leverage the inherent chirality of enzymes, also offer a highly selective means to obtain enantiopure building blocks for the synthesis of this compound. organic-chemistry.org

Table 1: Promising Enantioselective Synthetic Strategies

Methodology Catalyst/Reagent Type Potential Advantage for this compound Synthesis
Organocascade Reactions Chiral Organocatalysts (e.g., thiourea derivatives) High efficiency, rapid complexity generation, excellent stereocontrol. nih.gov
Asymmetric Amination Chiral Rhodium or Iridium Complexes Direct introduction of the chiral amine functionality. organic-chemistry.org
Asymmetric Dihydroxylation/Oxidation Chiral Ligands with Osmium or Palladium Controlled installation of hydroxyl and amino groups. organic-chemistry.org
Photoredox Catalysis Chiral Lewis Acids/Photocatalyst (e.g., Iridium complex) Mild reaction conditions, unique reactivity pathways, high enantioselectivity. rsc.org

Advanced Computational Approaches for More Accurate Predictive Modeling and Mechanistic Understanding

Computational chemistry is an indispensable tool for accelerating the design and understanding of novel compounds. For this compound, advanced computational methods can provide deep insights into its structure-activity relationships (SAR), reaction mechanisms, and potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach for predicting the biological activity of new derivatives based on their physicochemical properties. pnu.ac.ir By calculating a wide range of molecular descriptors, researchers can build multivariate linear regression (MLR) or partial least squares (PLS) models to correlate a compound's structure with its activity. pnu.ac.irrsc.org Such models can guide the synthesis of more potent and selective analogs.

Molecular dynamics (MD) simulations offer a powerful method to study the conformational flexibility of this compound and its interactions with biological targets at an atomic level. nih.gov For example, MD simulations coupled with binding free energy calculations have been used to predict and explain the stereoselectivity of chroman derivatives binding to the PD-L1 protein. nih.gov Similar approaches can be used to understand how this compound might bind to its targets. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be employed to accurately model reaction pathways, transition states, and electronic properties, providing a mechanistic understanding that is difficult to obtain through experiments alone. nih.gov

Table 2: Computational Tools for Investigating this compound

Computational Method Application Predicted Outcomes
QSAR Predicting biological activity IC50, Ki values, drug-likeness. pnu.ac.ir
Molecular Dynamics (MD) Simulating molecular motion and binding Binding poses, conformational changes, interaction stability. nih.gov
Density Functional Theory (DFT) Calculating electronic structure Reaction energies, transition states, spectroscopic properties. nih.gov

Exploration of New Biological Targets and Pathways through Unbiased Mechanistic Research

While initial studies have linked 3-aminochroman derivatives to specific targets like serotonin (B10506) receptors (5-HT1A and 5-HT7), a significant future direction is the unbiased exploration for novel biological targets and mechanisms of action. nih.govdrugbank.comnih.gov This approach moves beyond candidate-driven research to a more discovery-oriented phase.

Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, is a powerful strategy. Hits from such screens can then be subjected to target deconvolution studies to identify the responsible protein or pathway. Techniques like thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) can identify direct protein targets of a small molecule within the complex environment of a cell lysate or even a living cell.

Furthermore, investigating the downstream signaling effects of this compound binding to known receptors like the 5-HT2C receptor can reveal signaling bias. nih.gov A compound might preferentially activate one intracellular signaling pathway over another, leading to a more specific and potentially safer therapeutic effect. Exploring these biased agonism or allosteric modulation effects represents a sophisticated frontier in pharmacology. nih.gov

Integration of Cheminformatics, Artificial Intelligence, and Experimental Data for Accelerated Research Pipelines in Chemical Biology and Drug Discovery

The convergence of cheminformatics, artificial intelligence (AI), and automated experimental data generation promises to revolutionize the discovery pipeline for compounds like this compound. pharmafeatures.com This integrated approach can accelerate the design-make-test-analyze cycle, making drug discovery more efficient and cost-effective. neovarsity.orgmewburn.com

Cheminformatics provides the tools to manage and analyze vast chemical and biological datasets. nih.gov AI and machine learning models can be trained on this data to perform a variety of tasks, from predicting molecular properties and toxicity to de novo design of novel molecules with desired characteristics. neovarsity.orgnih.gov For instance, generative adversarial networks (GANs) can explore chemical space to propose new chroman derivatives that are synthetically accessible and optimized for activity against a specific target. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Aminochroman-5-ol, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : Begin with retrosynthetic analysis using AI-powered tools (e.g., PubChem’s Template_relevance models) to identify feasible precursors and reaction pathways . Standardize protocols by varying catalysts (e.g., LiAlH₄ for reductions), solvents, and temperatures. Validate purity via HPLC and characterize intermediates using NMR (¹H/¹³C) and FT-IR spectroscopy, adhering to IUPAC guidelines for structural reporting .

Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve stereochemistry.
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS.
  • Chromatography : Assess purity via reverse-phase HPLC with UV detection (λ = 254 nm) .
    • Reference PubChem’s canonical SMILES and InChI keys for cross-verification .

Q. What bioactivity screening approaches are suitable for initial pharmacological evaluation?

  • Methodological Answer : Perform in vitro assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. Use dose-response curves to calculate IC₅₀/EC₅₀ values. Ensure compliance with statistical standards (e.g., ANOVA for replicates) and report confidence intervals .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved to confirm structural integrity?

  • Methodological Answer : Apply contradiction analysis frameworks:

  • Empirical Falsification : Cross-validate data with computational tools (e.g., DFT simulations for NMR chemical shifts).
  • Iterative Refinement : Redesign experiments under controlled conditions (e.g., deuterated solvents, variable temperature NMR) to isolate artifacts .
    • Document discrepancies in supplementary materials with raw data transparency .

Q. What strategies address low yield in stereoselective synthesis of this compound?

  • Methodological Answer : Optimize enantiomeric excess via:

  • Chiral Catalysts : Use Sharpless epoxidation or asymmetric hydrogenation.
  • Kinetic Resolution : Monitor reaction progress with chiral HPLC.
  • Computational Modeling : Employ molecular docking to predict transition-state energetics .
    • Compare results with analogous chroman derivatives (e.g., 5-Methoxychroman-4-ol) to identify structural bottlenecks .

Q. How can researchers reconcile contradictory bioactivity results across different assay models?

  • Methodological Answer : Conduct meta-analyses using databases like Scopus to aggregate published data. Stratify findings by assay type (e.g., cell-free vs. cell-based) and apply mixed-effects models to account for variability. Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts for target specificity) .

Data Analysis & Reporting

Q. What frameworks guide the interpretation of complex datasets (e.g., SAR studies) for this compound?

  • Methodological Answer : Use principal contradiction analysis:

  • Identify Dominant Factors : Determine if structural modifications (e.g., hydroxyl vs. methoxy groups) or assay conditions drive activity disparities.
  • Dynamic Prioritization : Rank variables using PCA or machine learning (e.g., random forests) to isolate key contributors .

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Reviews in Inorganic Chemistry):

  • Detailed Appendices : Include step-by-step procedures, failure cases, and troubleshooting notes.
  • Supplementary Materials : Provide raw spectral data, chromatograms, and computational input files in standardized formats (e.g., .cif for crystallography) .

Ethical & Quality Standards

Q. What quality controls are critical for ensuring data reliability in multi-institutional studies?

  • Methodological Answer : Implement blinded analysis, inter-lab calibration (e.g., round-robin testing), and third-party validation. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.